Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate
CAS No.: 867065-53-0
Cat. No.: VC2833544
Molecular Formula: C15H23N3O4S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 867065-53-0 |
|---|---|
| Molecular Formula | C15H23N3O4S |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C15H23N3O4S/c1-5-21-12(19)11-10-23-13(16-11)17-6-8-18(9-7-17)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3 |
| Standard InChI Key | VJUXJZFRSYXDIL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate is a complex organic compound with the CAS number 867065-53-0. It is used in various chemical syntheses, particularly in the development of pharmaceuticals and protein degrader building blocks. This compound combines a thiazole ring with a piperazine moiety, both of which are common in medicinal chemistry due to their biological activity.
Synthesis and Preparation
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate can be synthesized from ethyl 2-bromothiazole-4-carboxylate and 1-BOC-piperazine through a nucleophilic substitution reaction. This process involves the reaction of the brominated thiazole derivative with the protected piperazine in the presence of a suitable base and solvent .
Uses and Applications
This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. Its role in protein degrader building blocks suggests its utility in targeted protein degradation research, which is a rapidly advancing field in drug discovery .
Safety and Handling
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate is for professional use only and should not be handled without proper safety precautions. It is not intended for medical or consumer use and should be stored according to the supplier's guidelines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume